molecular formula C15H14ClNO4 B14422931 Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate CAS No. 80199-63-9

Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate

Cat. No.: B14422931
CAS No.: 80199-63-9
M. Wt: 307.73 g/mol
InChI Key: NIKZKGCQOICTSI-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a chloro and a methoxyphenoxy group. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The carbamate group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
  • Propyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
  • Butyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate

Uniqueness

Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

80199-63-9

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

methyl N-[3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate

InChI

InChI=1S/C15H14ClNO4/c1-19-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

NIKZKGCQOICTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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